6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
Beschreibung
Contextual Significance of Pyridinyl Piperazine (B1678402) Derivatives in Medicinal Chemistry Research
Pyridinyl piperazine derivatives represent a class of compounds extensively studied in pharmacology and medicinal chemistry. ontosight.ai The piperazine ring is considered a "privileged scaffold" in drug design because its presence is a recurring feature in many successful therapeutic agents. nih.govnih.gov This six-membered ring containing two nitrogen atoms can be readily modified, allowing chemists to fine-tune the physicochemical properties of a molecule to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
The combination of a piperazine ring with a pyridine (B92270) moiety has led to the development of drugs with a wide array of biological activities. nih.govnih.gov These derivatives have been investigated for their potential in treating a diverse range of conditions.
Table 1: Investigated Therapeutic Applications of Pyridinyl Piperazine Derivatives
| Therapeutic Area | Examples of Activity |
|---|---|
| Central Nervous System | Antipsychotic, antidepressant, anxiolytic, and treatment for neurological disorders. wikipedia.orgontosight.airesearchgate.net |
| Infectious Diseases | Antiviral, antimicrobial, and antifungal properties. nih.govontosight.ai |
| Oncology | Anticancer and antiproliferative effects on various cancer cell lines. nih.govontosight.ainih.gov |
| Inflammatory Conditions | Anti-inflammatory effects. ontosight.aiwisdomlib.org |
| Other | Urease inhibition, antihistaminic, and antidiabetic properties. nih.govnih.govwisdomlib.org |
The versatility of the pyridinyl piperazine scaffold allows it to interact with numerous biological targets, including enzymes and receptors, making it a key area of focus in the search for new medicines. nih.govontosight.ai
Identification of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine as a Lead Compound for Bioactive Molecule Design
A significant breakthrough in the relevance of this chemical scaffold came from research targeting the classical complement pathway, a critical component of the innate immune system. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases. A key therapeutic target within this pathway is the C1s protease, an enzyme that drives the downstream activation cascade. researchgate.net
In a notable study, a close analog of the subject compound, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (referred to as A1), was identified as a selective and competitive inhibitor of C1s. researchgate.net This discovery was the result of a virtual screening process designed to find small molecules that could interact with the substrate recognition site of the C1s enzyme. researchgate.net
Subsequent biochemical experiments confirmed that this analog binds directly to C1s and effectively inhibits the activation of the classical pathway. researchgate.net The identification of the 6-(4-phenylpiperazin-1-yl)pyridine core as a potent C1s inhibitor establishes this structure, including this compound, as a highly valuable lead compound for designing novel therapeutics to treat complement-mediated diseases. researchgate.net
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄ |
| Molecular Weight | 254.33 g/mol |
| CAS Number | 927989-62-6 |
| InChI Key | WNYRUKPZNBDMMK-UHFFFAOYSA-N |
[Data sourced from Sigma-Aldrich]. sigmaaldrich.com
Overview of Key Academic Research Trajectories for this compound and its Analogs
Following the identification of the 6-(4-phenylpiperazin-1-yl)pyridine scaffold as a potent C1s inhibitor, a primary research trajectory has been the exploration of its structure-activity relationship (SAR). This involves synthesizing a series of chemical analogs to determine how specific structural modifications affect the compound's inhibitory activity. researchgate.net
For the C1s inhibitor A1, research has focused on the effects of various substitutions on the terminal phenyl ring. researchgate.net By systematically altering the chemical groups on this part of the molecule, scientists can gather crucial data to design more potent and selective inhibitors.
Beyond its role in complement inhibition, the broader pyridinyl piperazine scaffold continues to be a foundation for diverse research efforts. Scientists are actively designing and synthesizing novel analogs targeting other biological pathways. For instance, purine (B94841) nucleobase analogs incorporating a 6-(4-substituted phenyl piperazine) structure have been developed and evaluated as potent anticancer agents that inhibit Src kinase in liver cancer cells. nih.gov In other research, derivatives of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine were synthesized and evaluated as agonists for dopamine (B1211576) and serotonin (B10506) receptors, with potential applications in treating Parkinson's disease. researchgate.netthieme-connect.com
These parallel research streams highlight the significance of the this compound core structure. It serves not only as a specific lead for developing C1s inhibitors but also as a versatile template for creating a wide range of biologically active molecules targeting different diseases.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-(4-phenylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c16-13-6-7-15(17-12-13)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYRUKPZNBDMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 4 Phenylpiperazin 1 Yl Pyridin 3 Amine and Its Subsequent Chemical Transformations
Established Synthetic Routes for the Core 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine Structure
The synthesis of this compound is a well-documented two-step process that begins with the formation of a nitro-substituted precursor, followed by the reduction of the nitro group to the desired primary amine.
Synthesis via Nitro Group Reduction from 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine
The final step in the synthesis of the target compound involves the reduction of the nitro group of 1-(5-nitropyridin-2-yl)-4-phenylpiperazine. This transformation is a critical step to introduce the reactive amino group, which is essential for subsequent derivatization. A common and effective method for this reduction is the use of stannous chloride (SnCl₂) in an acidic medium, such as concentrated hydrochloric acid (HCl). The reaction is typically carried out in a solvent like ethanol (B145695) at elevated temperatures. This method is favored for its high efficiency and relatively clean conversion to the desired amine.
| Precursor | Reagents | Solvent | Conditions | Product | Yield (%) |
| 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine | SnCl₂, conc. HCl | Ethanol | Reflux | This compound | Not Reported |
Precursor Chemistry: Reaction of 2-Chloro-5-nitropyridine (B43025) with N-Phenylpiperazine
The precursor, 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, is synthesized through a nucleophilic aromatic substitution reaction. nih.gov This involves the reaction of 2-chloro-5-nitropyridine with N-phenylpiperazine. nih.gov The reaction is typically carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrogen chloride formed during the reaction. This reaction proceeds efficiently due to the electron-withdrawing nature of the nitro group, which activates the pyridine (B92270) ring towards nucleophilic attack at the C-2 position.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |
| 2-Chloro-5-nitropyridine | N-Phenylpiperazine | Not Specified | Not Specified | 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine | Not Reported |
Chemical Derivatization Strategies Utilizing this compound as a Lead Scaffold
The primary amino group on the this compound scaffold is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Synthesis of Novel Mannich Bases from this compound
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (in this case, the amine), formaldehyde (B43269), and a secondary amine. This reaction allows for the introduction of an aminomethyl group onto the primary amine of the scaffold, leading to the formation of novel Mannich bases. The reaction is typically carried out by refluxing the reactants in a suitable solvent such as ethanol.
A general procedure involves the reaction of this compound with formaldehyde and a secondary amine (e.g., piperidine (B6355638), morpholine, or N-methylpiperazine) in ethanol.
| Amine | Aldehyde | Secondary Amine | Solvent | Conditions | Product Type |
| This compound | Formaldehyde | Various secondary amines | Ethanol | Reflux | Mannich Base |
Formation of Thiourea (B124793) and Thiazolidinone Derivatives
The primary amine of this compound readily reacts with isothiocyanates to form thiourea derivatives. nih.gov This reaction is typically carried out in a suitable solvent at room temperature or with gentle heating. The resulting thiourea derivatives can then be further cyclized to form thiazolidinone rings. nih.gov
The synthesis of thiourea derivatives involves the reaction of this compound with various substituted phenyl isothiocyanates. nih.gov The subsequent cyclization to thiazolidinones is achieved by reacting the thiourea derivative with ethyl bromoacetate (B1195939) in the presence of a base like sodium acetate. nih.gov
Table of Thiourea and Thiazolidinone Derivatives
| Starting Amine | Isothiocyanate | Product (Thiourea) | Reagents for Cyclization | Product (Thiazolidinone) |
|---|---|---|---|---|
| This compound | 4-Chlorophenyl isothiocyanate | 1-(4-Chlorophenyl)-3-(6-(4-phenylpiperazin-1-yl)pyridin-3-yl)thiourea | Ethyl bromoacetate, Sodium acetate | 2-((4-Chlorophenyl)imino)-3-(6-(4-phenylpiperazin-1-yl)pyridin-3-yl)thiazolidin-4-one |
Generation of Oxadiazole and Triazole Analogs
The primary amino group of this compound can also serve as a starting point for the construction of five-membered heterocyclic rings such as oxadiazoles (B1248032) and triazoles. While direct, one-step syntheses from the amine are less common, multi-step sequences are often employed.
For the synthesis of 1,3,4-oxadiazole derivatives, a common strategy involves the conversion of the primary amine to a hydrazide, followed by cyclization. For instance, the amine could be acylated with an appropriate acyl chloride, converted to the corresponding hydrazide by reaction with hydrazine, and then cyclized with a dehydrating agent like phosphorus oxychloride or by reacting with an orthoester.
The formation of 1,2,4-triazole rings can be achieved through various synthetic routes starting from a primary amine. One common method involves the reaction of the amine with a reagent that can provide the remaining two nitrogen atoms and one carbon atom of the triazole ring. For example, the amine could be converted into a thiosemicarbazide, which can then be cyclized under basic or acidic conditions to form a triazolethione. Alternatively, the amine can be reacted with a formamide (B127407) equivalent and an azide (B81097) source in a multi-step process.
General Synthetic Strategies for Heterocycle Formation
| Target Heterocycle | General Synthetic Approach |
|---|---|
| 1,3,4-Oxadiazole | Acylation of the amine -> Hydrazide formation -> Cyclization |
Derivatization to Carboximidamide Analogs, such as 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide
A significant derivatization of the parent amine involves its conversion to the corresponding carboximidamide analog, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide. This transformation is of particular interest due to the resulting compound's activity as a selective and competitive inhibitor of the C1s protease, a key component of the classical complement pathway. nih.govgenscript.comresearchgate.net
The discovery of 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, also referred to as A1, was the result of a virtual screen designed to identify small molecules that could interact with the substrate recognition site of C1s. nih.govresearchgate.net Functional studies have confirmed that this compound dose-dependently inhibits the activation of the classical complement pathway. nih.gov
Biochemical analyses have further elucidated the mechanism of action, demonstrating that 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide directly binds to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibits its enzymatic activity with an inhibition constant (Ki) of about 5.8 μM. nih.gov The structural basis for this inhibition has been revealed through X-ray crystallography at a resolution of 1.8 Å, providing insights into the structure-activity relationship of this molecular scaffold. nih.gov This detailed structural information is crucial for the rational design and synthesis of more potent and selective analogs for both research and potential therapeutic applications. nih.govresearchgate.net
| Compound | Target | Inhibition Constant (Ki) | Dissociation Constant (Kd) |
| 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) | C1s Protease | ~5.8 μM | ~9.8 μM |
Incorporation of the 4-Phenylpiperazin-1-yl Moiety into Hybrid Molecular Architectures (e.g., Triazine-Coumarin Hybrids)
The 4-phenylpiperazin-1-yl moiety from this compound is a valuable pharmacophore that can be incorporated into more complex hybrid molecules. An example of this is the synthesis of triazine-coumarin hybrids, which are being investigated for their cytotoxic properties. nih.govresearchgate.net
In the synthesis of these hybrid structures, a bulky 4-phenylpiperazine group is attached at the 6'-position of a 2,4-diamino-1,3,5-triazine ring. This triazine component is then linked to a coumarin (B35378) or 2-imino-coumarin moiety. nih.gov Specifically, a series of 2-imino-2H-chromen-3-yl-1,3,5-triazine compounds have been synthesized by reacting 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes. nih.govresearchgate.net
One such hybrid, 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine, demonstrated significant cytotoxic activity against several human cancer cell lines, with IC50 values ranging from 1.51 to 2.60 μM. nih.govresearchgate.net This potency highlights the potential of using the 4-phenylpiperazine moiety as a building block for developing new anticancer agents. nih.gov The structure-activity relationship suggests that the combination of the bulky, lipophilic 4-phenylpiperazine group with the coumarin scaffold contributes to the observed biological activity. nih.gov
| Hybrid Compound | Cancer Cell Lines | IC50 Range (μM) |
| 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine | DAN-G, A-427, LCLC-103H, SISO, RT-4 | 1.51–2.60 |
Synthesis of Radiolabeled 1-(2-Pyridyl)piperazine (B128488) Derivatives for Receptor Targeting
The 1-(2-pyridyl)piperazine scaffold, which is structurally related to this compound, is a key structure for the development of radiolabeled ligands for receptor targeting with imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.govnih.govresearchgate.net These radiotracers are designed to bind to specific receptors in the body, allowing for their visualization and quantification.
One area of focus is the development of ligands for the serotonin-7 receptor (5-HT7R), which is overexpressed in certain tumors like glioblastoma multiforme. nih.govresearchgate.net For this purpose, 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives have been synthesized and radiolabeled with Technetium-99m (99mTc). nih.govresearchgate.net These radiolabeled compounds have shown high affinity for the 5-HT7R on U-87 MG cell lines and have been successful in visualizing tumor sites in xenografted mice. nih.gov
In addition to 99mTc, other radioisotopes such as Carbon-11 (11C) are used for PET imaging. For instance, N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide has been synthesized and evaluated as a potential radiotracer for imaging D3 receptors. nih.gov Another example is the 11C-labeling of a hydrophilic analog of PB28 for imaging sigma-2 receptors. nih.gov The synthesis of these radiolabeled derivatives typically involves standard radiolabeling techniques, such as O-alkylation with [11C]methyl triflate. nih.govnih.gov The resulting radiotracers are then purified and formulated for in vivo studies.
| Radiolabeled Derivative | Radioisotope | Target Receptor | Imaging Modality | Key Finding |
| 99mTc-labeled 1-(3-nitropyridin-2-yl)piperazine derivatives | 99mTc | 5-HT7R | SPECT | High affinity for 5-HT7R and successful tumor visualization in mice. nih.govresearchgate.net |
| [11C]FAUC346 | 11C | D3 Receptor | PET | Demonstrated in vivo selectivity for D3 receptors in rats. nih.gov |
| 11C-(S)-1 | 11C | Sigma-2 Receptor | PET | High radiochemical purity and specific activity achieved. nih.gov |
Structure Activity Relationship Sar Analyses of 6 4 Phenylpiperazin 1 Yl Pyridin 3 Amine and Its Analogs
Modulations of the Piperazine (B1678402) Ring and Phenyl Substitutions and their Impact on Biological Activity
The piperazine ring and its attached phenyl group are critical components of the 6-(4-phenylpiperazin-1-yl)pyridin-3-amine scaffold, and modifications to these parts of the molecule have been shown to significantly alter biological activity. The two opposing nitrogen atoms in the six-membered piperazine ring provide a large polar surface area and opportunities for hydrogen bond interactions, which can enhance water solubility and oral bioavailability.
Substitutions on the phenyl ring, in particular, have been a key focus of SAR studies. The electronic nature and position of these substituents can dictate the potency and selectivity of the analogs. For instance, in the context of antimycobacterial agents, the introduction of both electron-donating and electron-withdrawing substituents on the phenyl ring has been shown to be more beneficial for activity compared to an unsubstituted phenyl ring. mdpi.com Specifically, lipophilic electron-withdrawing groups on the phenyl ring of related naphthalene-based molecules were found to decrease efficacy against Mycobacterium tuberculosis, while bulky lipophilic moieties on the piperazine ring improved activity. mdpi.com
In the pursuit of anti-influenza A virus agents based on a related scaffold, modifications of the piperazine and phenyl rings were explored. This research led to the identification of compounds with excellent in vitro activity against influenza A, low cytotoxicity, and favorable pharmacokinetic profiles. nih.gov Furthermore, in the development of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org
The following table summarizes the impact of phenyl substitutions on the antimycobacterial activity of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates.
| Compound | Phenyl Ring Substituent | Antimycobacterial Activity (MIC) |
|---|---|---|
| 6a | Hydrogen | Less potent |
| 6b | Electron-donating group | More potent than 6a |
| 6c-f | Electron-withdrawing group | More potent than 6a |
Pyridine (B92270) Moiety Substituent Effects on Biological Target Interaction and Efficacy
For example, in the synthesis of pyridylpiperazine hybrid derivatives as urease inhibitors, the presence of a nitro group at the 3-position of the pyridine ring creates a strong electrophilic center at the 2-position. nih.gov This facilitates the nucleophilic attack by the piperazine nitrogen, a key step in the synthesis of these inhibitors. nih.gov The resulting 1-(3-nitropyridin-2-yl)piperazine (B1350711) scaffold has demonstrated significant urease inhibitory activity. nih.gov
In a broader context, the pyridine ring is a common feature in many FDA-approved drugs, highlighting its importance in drug design. nih.gov Its ability to form hydrogen bonds and participate in pi-stacking interactions can enhance binding to target proteins. nih.gov The electronic properties of substituents on the pyridine ring can also modulate the pKa of the pyridine nitrogen, which can affect the compound's ionization state at physiological pH and its ability to cross cell membranes.
Studies on pyrazol-4-yl-pyridine derivatives as positive allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor have shown that subtle chemical modifications around the pyridine core did not significantly affect the ability of the compounds to interact with the allosteric site of the receptor. nih.gov However, in other chemical series, substitutions on the pyridine ring have been shown to have a more pronounced effect on biological activity. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amines with antimycobacterial activity, retaining a 3-(4-fluoro)phenyl group and an unsubstituted 5-phenyl group was found to be optimal for the subsequent SAR study of the 7-(2-pyridylmethylamine) group. mdpi.com
Structural Determinants for Specific Biological Target Inhibition
SAR for C1s Protease Inhibition by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide Analogs
The compound 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, referred to as A1, has been identified as a selective and competitive inhibitor of the C1s protease, a key enzyme in the classical complement pathway. oup.comnih.govnih.gov A 1.8 Å resolution crystal structure of C1s inhibited by A1 provided a physical basis for its inhibitory activity and guided the SAR studies of its analogs. oup.comresearchgate.net
The carboximidamide group at the 3-position of the pyridine ring is a crucial feature for C1s inhibition. The SAR studies involved evaluating a panel of A1 analogs with various substitutions on the terminal phenyl ring. oup.comresearchgate.net These studies have helped to elucidate the structural requirements for potent and selective C1s inhibition, laying the groundwork for the development of more effective therapeutic agents targeting the classical complement pathway. oup.comnih.govnih.gov
The following table presents a summary of the SAR for C1s inhibition by A1 and its analogs.
| Analog | Modification | C1s Inhibition |
|---|---|---|
| A1 | Unsubstituted Phenyl | Active (Ki ~5.8 µM) oup.com |
| Analogs | Substitutions on Phenyl Ring | Varied activity researchgate.net |
SAR in Piperazine Derivatives as PPARγ Modulators
Peroxisome proliferator-activated receptor γ (PPARγ) is a nuclear receptor that plays a key role in adipocyte differentiation, lipid metabolism, and glucose homeostasis, making it a therapeutic target for type 2 diabetes. mdpi.com While specific SAR studies on this compound analogs as PPARγ modulators are not extensively documented, the broader class of piperazine derivatives has been investigated for this activity.
For instance, 2-piperazinyl-benzothiazole derivatives have been identified as potent and selective PPARδ agonists. nih.gov Optimization of a lead compound in this series focused on enhancing hydrophobic interactions within the binding site to improve agonist efficacy and subtype selectivity. nih.gov This led to the discovery of a novel PPARδ agonist with high in vitro activity. nih.gov Although targeting a different PPAR subtype, this study highlights the potential of the piperazine scaffold in modulating the activity of this class of nuclear receptors. The general SAR for piperazine-containing PPAR modulators often involves a hydrophobic head group, a central linker that includes the piperazine ring, and an acidic tail group that interacts with a key residue in the ligand-binding domain.
SAR in Pyridylpiperazine Derivatives as 5-HT7R Ligands
The serotonin (B10506) 7 receptor (5-HT7R) is implicated in various central nervous system functions, including mood regulation, making it a target for the development of antidepressants. nih.govresearchgate.net Arylpiperazine derivatives are a well-established class of 5-HT7R ligands.
SAR studies on 1-arylpiperazine derivatives have provided insights into the structural requirements for high affinity and selectivity. For example, in a series of N-[3-methoxyphenyl)ethyl-substituted] 1-arylpiperazines, the nature of the aryl group was found to be critical for 5-HT7R affinity. nih.gov Specifically, a 2-biphenyl substituent on the piperazine nitrogen resulted in a compound with good affinity for the 5-HT7 receptor. nih.gov
In another study, a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides was synthesized and evaluated for their affinity for 5-HT7, 5-HT1A, and 5-HT2A receptors. researchgate.net The SAR analysis revealed that the substitution pattern of the aryl ring linked to the piperazine ring played a crucial role in determining the affinity for the 5-HT7 receptor. researchgate.net These findings underscore the importance of the arylpiperazine moiety in designing potent and selective 5-HT7R ligands.
SAR for Urease Inhibitory Potential in Pyridylpiperazine Hybrid Derivatives
Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Inhibition of urease is a promising strategy for the treatment of infections caused by these bacteria. nih.gov Pyridylpiperazine hybrid derivatives have emerged as potent urease inhibitors. nih.govfrontiersin.org
SAR studies on a series of 1-(3-nitropyridin-2-yl)piperazine derivatives have provided detailed information on the structural features required for potent urease inhibition. The nature and position of substituents on the aryl group of the N-phenylpropionamide or N-phenylacetamide moiety attached to the piperazine nitrogen have a significant impact on the inhibitory activity. nih.govfrontiersin.org
For example, the presence of an electron-withdrawing group like chlorine at the ortho-position of the aryl ring of N-phenylpropionamide resulted in a potent urease inhibitor. nih.govfrontiersin.org Similarly, electrophilic groups such as chlorine and nitro at the meta-position also led to comparable inhibitory potential. nih.govfrontiersin.org In contrast, substitution with bromine at the meta-position led to a decrease in inhibitory activity, which was attributed to its lower electronegativity and larger size compared to chlorine. nih.govfrontiersin.org
The following interactive data table summarizes the SAR of pyridylpiperazine derivatives as urease inhibitors.
| Compound | Aryl Substituent | Position | IC50 (µM) |
|---|---|---|---|
| 5a | None | - | 3.58 ± 0.84 nih.govfrontiersin.org |
| 5b | Cl | ortho | 2.0 ± 0.73 nih.govfrontiersin.org |
| 5c | Cl | meta | 2.13 ± 0.82 nih.govfrontiersin.org |
| 5e | Br | ortho | 4.47 ± 0.44 nih.govfrontiersin.org |
| 5f | Br | meta | 5.24 ± 0.45 nih.govfrontiersin.org |
| 5i | NO2 | meta | 2.56 ± 0.55 nih.govfrontiersin.org |
| 7c | Cl | para | 7.38 ± 0.37 nih.govfrontiersin.org |
| 7g | NO2 | para | 6.13 ± 0.40 nih.govfrontiersin.org |
| 7i | Methyl | ortho | 5.65 ± 0.40 nih.govfrontiersin.org |
| 7k | Methoxy | ortho | 5.95 ± 0.43 nih.govfrontiersin.org |
SAR in Pyrazolo-naphthyridines Containing the Phenylpiperazinyl Moiety
The structure-activity relationship (SAR) of pyrazolo[3,4-c]-2,7-naphthyridines bearing a piperazine substituent has been investigated to determine the influence of various chemical modifications on their neurotropic activities, such as anticonvulsant and antidepressant effects. These studies have revealed that the nature of the substituent on the piperazine ring and at other positions of the pyrazolo-naphthyridine core plays a crucial role in the biological activity of these compounds.
A study on a series of 5-piperazinopyrazolo[3,4-c]-2,7-naphthyridines and their fused pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridine derivatives highlighted key structural features that govern their anticonvulsant properties. It was observed that the presence of a diphenylmethyl group on the piperazine ring was beneficial for anticonvulsant activity in both series of compounds. mdpi.com Furthermore, the substituent at the seventh position of the 2,7-naphthyridine (B1199556) ring also significantly impacted activity, with a benzyl (B1604629) group being more favorable than an isopropyl group. mdpi.com
Conversely, compounds featuring a carboxylate (COOEt) group in the piperazine ring exhibited the lowest activity, indicating that bulky, lipophilic groups are preferred for this particular biological effect. The cyclization to form the fused pyrimido derivatives did not appear to significantly alter the activity of these less active compounds. mdpi.com
For antidepressant activity, evaluated using the Forced Swimming test, different structural requirements were identified. In this case, the presence of a 4-methylpiperazine moiety, in conjunction with a benzyl substituent at the seventh position of the 6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c] researchgate.netnih.govnaphthyridin-1-amine core, was found to be advantageous. mdpi.com The pyrazolo[3,4-c]-2,7-naphthyridine series generally demonstrated higher antidepressant activity compared to the corresponding fused pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines. mdpi.com
These findings underscore the importance of the substituent on the piperazine ring for modulating the neurotropic activity of pyrazolo-naphthyridine derivatives. The interactive table below summarizes the key SAR findings for these compounds.
| Scaffold | Substituent on Piperazine Ring | Substituent at Position 7 of Naphthyridine Ring | Observed Activity | Reference |
| Pyrazolo[3,4-c]-2,7-naphthyridine | Diphenylmethyl | Benzyl | Enhanced Anticonvulsant | mdpi.com |
| Pyrazolo[3,4-c]-2,7-naphthyridine | Diphenylmethyl | Isopropyl | Moderate Anticonvulsant | mdpi.com |
| Pyrazolo[3,4-c]-2,7-naphthyridine | Carboxylate (COOEt) | Not specified | Low Anticonvulsant | mdpi.com |
| Pyrazolo[3,4-c]-2,7-naphthyridine | 4-Methylpiperazine | Benzyl | Enhanced Antidepressant | mdpi.com |
| Pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridine | Diphenylmethyl | Benzyl | Enhanced Anticonvulsant | mdpi.com |
Crystalline Structure-Derived Insights for SAR Elucidation (e.g., for C1s Protease Inhibitors)
While the crystalline structure of a pyrazolo-naphthyridine containing the this compound moiety is not available in the reviewed literature, significant insights into the structure-activity relationship of the phenylpiperazinyl-pyridine scaffold can be derived from the high-resolution crystal structure of a closely related analog, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (referred to as A1), in complex with the C1s protease. The C1s protease is a key enzyme in the classical complement pathway, and its inhibition is a therapeutic target. The crystal structure, resolved at 1.8 Å, provides a detailed understanding of the molecular interactions that drive the inhibitory activity of this class of compounds.
The A1 compound was identified as a selective and competitive inhibitor of C1s, binding directly to the enzyme with a dissociation constant (Kd) of approximately 9.8 μM and an inhibitory constant (Ki) of about 5.8 μM. The crystal structure reveals the physical basis for this inhibition and provides a foundation for the SAR of the A1 scaffold. This information is supported by the evaluation of a panel of A1 analogs.
The binding of A1 to the C1s active site is characterized by a network of hydrogen bonds and hydrophobic interactions. The amidinium group of the pyridine-3-carboximidamide moiety forms key salt bridge interactions with the aspartate residue at the bottom of the S1 pocket of the C1s protease, mimicking the interaction of the natural substrate. The phenyl ring of the phenylpiperazine moiety occupies a hydrophobic pocket, contributing to the binding affinity.
The table below summarizes the key structural insights and the corresponding SAR implications derived from the crystalline structure of the C1s protease in complex with the A1 scaffold.
| Structural Feature of the Inhibitor | Interaction with C1s Protease | SAR Implication | Reference |
| Pyridine-3-carboximidamide | Salt bridge with Asp residue in the S1 pocket | Essential for anchoring the inhibitor in the active site | |
| Phenyl group of the phenylpiperazine | Occupies a hydrophobic pocket | Substituents on the phenyl ring can modulate binding affinity | |
| Piperazine linker | Provides conformational flexibility | Alterations can affect the orientation of the phenyl group | |
| Pyridine ring | Forms part of the scaffold that positions the key interacting groups | Modifications can impact the overall geometry and binding |
These structure-derived insights are invaluable for the rational design of more potent and selective inhibitors based on the 6-(4-phenylpiperazin-1-yl)pyridine scaffold.
Investigation of Specific Biological Targets and Associated Molecular Pathways for 6 4 Phenylpiperazin 1 Yl Pyridin 3 Amine and Its Analogs
Complement System Component Inhibition
The complement system is a critical component of the innate immune system, acting as a proteolytic cascade to defend against pathogens. mdpi.com This system is activated through three main pathways: the classical, lectin, and alternative pathways. mdpi.com The classical pathway (CP) is initiated by the C1 complex, which is composed of the recognition molecule C1q and the serine proteases C1r and C1s. mdpi.comepa.govnih.govmdpi.comnih.gov The enzymatic activity of C1s, which cleaves downstream components C4 and C2, is a key step in CP activation and represents an attractive target for therapeutic intervention in diseases driven by the complement system. mdpi.comepa.govnih.govmdpi.comnih.gov
Selective Competitive Inhibition of C1s Protease by Carboximidamide Analogs
Research has identified a carboximidamide analog of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, namely 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (referred to as A1), as a selective and competitive inhibitor of the C1s protease. mdpi.comepa.govmdpi.comnih.gov This compound was discovered through a virtual screening process designed to identify small molecules that interact with the substrate recognition site of C1s. mdpi.comepa.govmdpi.comnih.gov
Biochemical experiments have demonstrated that this analog binds directly to C1s. mdpi.comepa.gov The physical basis for this inhibition was revealed by a 1.8 Å resolution crystal structure, which provided insights into the structure-activity relationship of the compound's scaffold. mdpi.comepa.gov This structural information is foundational for the future development of more potent and selective analogs for both research and therapeutic applications. mdpi.comepa.gov
Table 1: Biochemical Inhibition Data for 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) against C1s Protease
| Parameter | Value (μM) | Description |
|---|---|---|
| Kd | ~9.8 | Dissociation constant, indicating the binding affinity of the analog to C1s. |
| Ki | ~5.8 | Inhibition constant, representing the concentration required to produce half-maximum competitive inhibition. |
Data sourced from biochemical experiments demonstrating the direct binding and competitive inhibition of C1s by the analog. mdpi.comepa.gov
Mechanism of Classical Complement Pathway Activation Inhibition (e.g., C4 and C2 Cleavage)
The inhibition of the C1s protease by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide directly disrupts the progression of the classical complement pathway. mdpi.comepa.gov Activated C1s is responsible for the proteolytic cleavage of complement components C4 and C2, a crucial step for the downstream activation of C3 and the eventual formation of the lytic membrane attack complex. nih.gov
Functional studies have confirmed that the A1 analog dose-dependently inhibits the cleavage of C2 by C1s. mdpi.comepa.govmdpi.comnih.gov By competitively blocking the active site of C1s, the analog prevents the enzyme from processing its natural substrates, C4 and C2. frontiersin.org This mechanism has been demonstrated in various functional assays, where the analog was shown to inhibit CP activation in a pathway-specific ELISA and prevent the CP-driven lysis of antibody-sensitized sheep erythrocytes. mdpi.comepa.govmdpi.comnih.gov
Anticancer Activity and Cellular Mechanisms
Analogs and derivatives of this compound, specifically those belonging to the arylpiperazine class, have been investigated for their potential as anticancer agents. nih.govpreprints.org These compounds have shown a range of biological activities, and research has focused on their cytotoxic effects against various cancer cell lines, particularly those associated with prostate cancer. nih.govpreprints.org
Cytotoxic Effects on Prostate Cancer Cell Lines (PC3, LNCaP, DU145)
A series of novel arylpiperazine derivatives has been evaluated for in vitro cytotoxic activity against three human prostate cancer cell lines: PC3 (androgen-insensitive), LNCaP (androgen-sensitive), and DU145 (androgen-insensitive). nih.gov The cytotoxic activities were assessed using a CCK-8 assay, and several compounds demonstrated moderate to strong effects. nih.gov
Certain derivatives exhibited potent and selective activity. For instance, compounds 9 and 15 (specific structures detailed in the source study) showed strong cytotoxic activities against LNCaP cells with IC₅₀ values below 5 μM. nih.gov Another derivative, compound 8 , was found to be the most potent against DU145 cells, with an IC₅₀ of 8.25 μM. nih.gov These findings highlight the potential of the arylpiperazine scaffold in developing agents targeted against prostate cancer. nih.gov
Table 2: Cytotoxic Activity (IC₅₀, μM) of Select Arylpiperazine Derivatives on Prostate Cancer Cell Lines
| Compound | PC3 | LNCaP | DU145 |
|---|---|---|---|
| Derivative 8 | >50 | 45.31 | 8.25 |
| Derivative 9 | 25.43 | 3.47 | 34.21 |
| Derivative 15 | 15.36 | 1.25 | 21.45 |
IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth. Data is derived from in vitro CCK-8 assays. nih.gov
Induction of Apoptosis and DNA Fragmentation in Cancer Cells by Derivatives
The anticancer mechanism of piperazine (B1678402) derivatives often involves the induction of apoptosis, or programmed cell death. nih.gov The cytotoxic effects observed in cancer cells treated with these compounds are frequently linked to the activation of apoptotic pathways. nih.gov Apoptosis is a key process for eliminating damaged or cancerous cells and is a primary target for many chemotherapeutic agents.
Cell Cycle Modulation (e.g., G1 or S phase accumulation)
In addition to inducing apoptosis, arylpiperazine derivatives have been shown to exert their anticancer effects by modulating the cell cycle. The cell cycle is a series of events that leads to cell division and replication; disruption of this process can halt the proliferation of cancer cells.
Studies on naftopidil, an arylpiperazine compound, have demonstrated that it can inhibit the growth of prostate cancer cells by arresting the cell cycle in the G1 phase. mdpi.com Other research on different piperazine derivatives has identified compounds that act as G2/M-specific cell cycle inhibitors. mdpi.com For example, a specific dispiropiperazine derivative was found to arrest the cell cycle at the G2/M phase in human cancer cells. researchgate.net This ability to interfere with cell cycle progression at different checkpoints (such as G1 or G2/M) represents another significant mechanism by which these compounds can suppress tumor growth. mdpi.commdpi.comresearchgate.net
Receptor Binding and Modulation
The arylpiperazine scaffold is a versatile structure in the design of ligands for central nervous system (CNS) targets, particularly aminergic G protein-coupled receptors like the serotonin (B10506) receptors. mdpi.com The serotonin-7 receptor (5-HT₇R), the most recently identified serotonin receptor, is implicated in mood disorders and is a target for antidepressant development. nih.gov Arylpiperazine derivatives have been extensively studied for their interaction with this receptor.
The general structure of these long-chain arylpiperazine ligands consists of an aryl group, a piperazine ring, a linker, and a terminal fragment. acs.org Modifications to any of these parts can alter the compound's affinity and selectivity for various serotonin receptors. acs.org For instance, the 1-(biphenyl)piperazine moiety is recognized as a key structural feature for agonism at the 5-HT₇R. acs.org
Studies on a series of N-[3-methoxyphenyl)ethyl-substituted] 1-arylpiperazines have yielded compounds with high affinity for the 5-HT₇ receptor. nih.gov For example, 1-(2-biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine demonstrated a binding affinity (Kᵢ) of 7.5 nM for the human cloned 5-HT₇R. nih.gov In another study, designed to target multiple serotonin receptors, the arylpiperazine derivative 8b showed a Kᵢ value of 9.38 nM at the 5-HT₇ receptor. nih.gov These findings highlight the potential of the arylpiperazine framework in developing potent 5-HT₇R ligands.
| Compound | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|
| 1-(2-biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine (1d) | 7.5 | nih.gov |
| 4-(2-biphenyl)-1-[2-(3-methoxyphenyl)ethyl]piperidine (2d) | 13 | nih.gov |
| Compound 8b | 9.38 | nih.gov |
| Compound 11b | 79.4 | nih.gov |
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a key regulator of adipogenesis and a molecular target for insulin-sensitizing drugs used in the treatment of type 2 diabetes. nih.govnih.gov Thiazolidinediones (TZDs) are potent PPARγ ligands, but concerns over adverse effects have driven the search for safer alternatives. nih.govnih.gov In this context, sulfonamide derivatives of pyridinyl-phenoxy-piperazine structures have been synthesized and investigated as potential PPARγ modulators.
A series of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives were developed as a novel scaffold for antihyperglycemic agents. nih.gov These compounds were evaluated for their adipogenic activity in 3T3-L1 cells, a common model for studying adipocyte differentiation. The results indicated that these derivatives stimulated the differentiation of these cells, suggesting they may activate PPARγ and its downstream target genes involved in adipogenesis. nih.gov
However, in a contrasting finding, when these same compounds were tested in transiently transfected HEK 293 cells at a concentration of 10 μM, they did not exhibit significant PPARγ activation. nih.gov This discrepancy suggests a complex mechanism of action that may be cell-type specific or may involve pathways other than direct, potent PPARγ agonism.
Enzyme Inhibition Studies
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) and is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. dntb.gov.ua Inhibiting this enzyme is a recognized therapeutic strategy to combat infections caused by such pathogens. semanticscholar.orgresearchgate.net Hybrid derivatives incorporating pyridyl and piperazine moieties have been synthesized and shown to be potent inhibitors of urease.
In a study investigating derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711), all synthesized compounds exhibited good inhibitory activity against urease, with IC₅₀ values ranging from 2.0 ± 0.73 µM to 14.12 ± 0.67 µM. frontiersin.orgnih.gov The most active compounds, 5b (IC₅₀ = 2.0 ± 0.73 µM) and 7e (IC₅₀ = 2.24 ± 1.63 µM), were significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 23.2 ± 11.0 µM). frontiersin.orgnih.gov
The position and nature of substituents on the aryl ring of the derivatives played a crucial role in their inhibitory potential. For example, the presence of electrophilic groups like chloro (Cl) and nitro (NO₂) at the meta-position of one nucleus resulted in potent inhibitors 5c (IC₅₀ = 2.13 ± 0.82 µM) and 5i (IC₅₀ = 2.56 ± 0.55 µM), respectively. frontiersin.orgnih.gov Another study on pyridylpiperazine-based carbodithioates also identified a potent inhibitor, 5j , with an IC₅₀ value of 5.16 ± 2.68 μM, which is notably lower than that of thiourea. semanticscholar.org
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| 5b | 2.0 ± 0.73 | frontiersin.orgnih.gov |
| 5c | 2.13 ± 0.82 | frontiersin.orgnih.gov |
| 7e | 2.24 ± 1.63 | frontiersin.orgnih.gov |
| 5i | 2.56 ± 0.55 | frontiersin.orgnih.gov |
| 5a | 3.58 ± 0.84 | frontiersin.orgnih.gov |
| 5j | 5.16 ± 2.68 | semanticscholar.org |
| Thiourea (Standard) | 23.2 ± 11.0 | frontiersin.orgnih.gov |
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Analogs based on the imidazo[1,2-b]pyridazine (B131497) scaffold, which is structurally related to the pyridylpiperazine core, have been identified as potent AChE inhibitors.
A study of 3-nitro-6-amino substituted-imidazo[1,2-b]pyridazine derivatives revealed several potent compounds. researchgate.net Among these, 3-nitro-6-(4-phenylpiperazin-1-yl) imidazo[1,2-b] pyridazine (Compound 5h) was identified as one of the most potent inhibitors, with an IC₅₀ value of 40 nM for AChE. researchgate.net Another highly active compound from the same series, 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (Compound 5c) , exhibited an IC₅₀ of 50 nM. researchgate.net These findings demonstrate that the incorporation of a 4-phenylpiperazine moiety into the imidazo[1,2-b]pyridazine structure can lead to highly effective AChE inhibitors. Other related heterocyclic structures, such as imidazo[1,2-a]pyridines, have also shown potential as AChE inhibitors, with active compounds displaying IC₅₀ values in the micromolar range. nih.gov
| Compound | Substituent at position 6 | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 5h | 1-Phenylpiperazine | 40 | researchgate.net |
| Compound 5c | Piperidine (B6355638) | 50 | researchgate.net |
Tyrosyl-tRNA Synthetase Inhibition in an Antimicrobial Context for Sulfonyl Carboxamide Derivatives
Tyrosyl-tRNA synthetase (TyrRS) is a crucial enzyme in bacterial protein biosynthesis, making it an attractive therapeutic target for the development of novel antibacterial agents. researchgate.netnih.gov The inhibition of aminoacyl-tRNA synthetases can lead to a halt in bacterial cell growth by interfering with protein synthesis. agriculturejournals.cz While direct studies on sulfonyl carboxamide derivatives of this compound as TyrRS inhibitors are not extensively detailed in available literature, the broader classes of piperazine sulfonamides and carboxamides have demonstrated significant antimicrobial properties. tandfonline.com
The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents, including antimicrobials, where they can act as inhibitors of crucial bacterial enzymes. nih.govnih.gov Research into novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives has shown that these compounds exhibit considerable inhibitory activity against both Gram-positive and Gram-negative pathogenic bacteria. tandfonline.com For instance, derivatives with electron-withdrawing groups, such as nitro or chloro substitutions, on the aromatic rings tend to show enhanced antibacterial efficacy. tandfonline.com This suggests that the core piperazine structure, when combined with a sulfonyl carboxamide moiety, provides a promising scaffold for developing new antimicrobial drugs. Although the precise mechanism targeting TyrRS for this specific subclass is an area for further investigation, the established role of TyrRS as a target for other piperazine-containing inhibitors supports this therapeutic strategy. researchgate.net
Table 1: In Vitro Antibacterial Activity of Selected 1-Benzhydryl-piperazine Derivatives
| Compound ID | Derivative Type | Substitution (R) | Target Bacteria | Zone of Inhibition (mm) |
| 8d | Sulfonamide | 4-Nitro | B. cereus | 28 |
| S. aureus | 26 | |||
| E. coli | 25 | |||
| P. aeruginosa | 21 | |||
| 8e | Sulfonamide | 2-Nitro | B. cereus | 23 |
| S. aureus | 21 | |||
| E. coli | 20 | |||
| P. aeruginosa | 17 | |||
| 9f | Carboxamide | 4-Chloro | B. cereus | 32 |
| S. aureus | 30 | |||
| E. coli | 29 | |||
| P. aeruginosa | 25 | |||
| 9h | Carboxamide | 2,4-Dichloro | B. cereus | 43 |
| S. aureus | 49 | |||
| E. coli | 35 | |||
| P. aeruginosa | 32 | |||
| Streptomycin | Standard | - | B. cereus | 45 |
| S. aureus | 52 | |||
| E. coli | 38 | |||
| P. aeruginosa | 35 |
Data sourced from research on 1-benzhydryl-piperazine derivatives, which serve as representative examples for the broader class of piperazine sulfonamides and carboxamides. tandfonline.com
Plant Defense Response Activation by Pyridinyl Piperazine Derivatives
Pyridinyl piperazine derivatives have emerged as potential plant activators, capable of inducing systemic acquired resistance (SAR) against viral pathogens. nih.govfrontiersin.org Research on novel trifluoromethyl pyridine (B92270) piperazine derivatives has demonstrated their ability to protect plants from infections by viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov This protective effect is not due to direct antiviral action but rather through the stimulation of the plant's own defense mechanisms. nih.govfrontiersin.org
Certain compounds from this class have shown excellent protective activity, in some cases significantly higher than commercial pesticides like ningnanmycin. nih.gov The mechanism involves the activation of key defense-related enzymes and the triggering of major biosynthetic pathways that produce antimicrobial compounds. nih.govfrontiersin.org For example, compound A16, a trifluoromethyl pyridine piperazine derivative, was identified as a potent plant activator. nih.gov
Table 2: In Vivo Antiviral Efficacy of Compound A16
| Compound | Target Virus | EC₅₀ (µg/mL) |
| A16 | TMV | 18.4 |
| Ningnanmycin | TMV | 50.2 |
| A16 | CMV | 347.8 |
| Ningnanmycin | CMV | 359.6 |
EC₅₀ represents the concentration required to achieve 50% of the maximum protective effect against the virus. nih.gov
Induction of Superoxide Dismutase (SOD) Activity
Superoxide dismutase (SOD) is a crucial antioxidant enzyme that serves as a primary line of defense against cellular damage from reactive oxygen species (ROS) generated during stress events, including pathogen attacks. frontiersin.org Studies have shown that active trifluoromethyl pyridine piperazine derivatives can significantly enhance the activity of SOD in plants upon viral infection. nih.govfrontiersin.orgnih.gov Treatment with compound A16 followed by TMV infection led to a notable increase in SOD activity in tobacco leaves. frontiersin.org This enhancement of SOD activity helps the plant to defend against oxidative stress caused by the virus, thereby maintaining normal physiological metabolism and improving disease resistance. frontiersin.org
Activation of Polyphenol Oxidase (PPO) and Phenylalanine Ammonialyase (PAL)
Polyphenol oxidase (PPO) and phenylalanine ammonialyase (PAL) are two other critical enzymes in plant defense. nih.govfrontiersin.org PPO catalyzes the oxidation of phenolic compounds into quinones, which are highly reactive and can exhibit antimicrobial properties. PAL is the first and rate-limiting enzyme of the phenylpropanoid pathway, which produces a vast array of secondary metabolites involved in defense, such as flavonoids and lignin.
Research has confirmed that treatment with pyridinyl piperazine derivatives like compound A16 leads to a marked increase in both PPO and PAL activity in plants infected with TMV. frontiersin.orgnih.gov In studies on tobacco leaves, the PPO activity in plants treated with A16 and infected with TMV peaked at levels several times higher than in control groups. frontiersin.org Similarly, PAL activity was also significantly boosted, indicating a broad-based activation of the plant's defense-related metabolic machinery. frontiersin.org
Table 3: Peak Defense Enzyme Activity in Tobacco Leaves after TMV Infection
| Treatment Group | Enzyme | Peak Activity (units/g) | Day of Peak Activity | Fold Increase vs. (CK + TMV) |
| A16 + TMV | PPO | ~200 | 3 | ~2.63 |
| NNM + TMV | PPO | ~64 | 3 | ~0.84 |
| CK + TMV | PPO | ~76 | 3 | 1.00 |
| A16 + TMV | PAL | ~65 | 5 | ~1.57 |
| NNM + TMV | PAL | ~39 | 5 | ~0.94 |
| CK + TMV | PAL | ~41 | 5 | 1.00 |
CK: Control Check (untreated); NNM: Ningnanmycin. Data is approximated from graphical representations in the source material. frontiersin.org
Triggering of the Phenylpropanoid Biosynthetic Pathway
The activation of PAL is a direct indicator that the entire phenylpropanoid biosynthetic pathway is being triggered. nih.govfrontiersin.org This pathway is central to the production of a wide range of compounds essential for plant resistance, including phytoalexins, flavonoids, and lignin precursors, which can reinforce cell walls to prevent pathogen spread. By enhancing the activity of PAL, pyridinyl piperazine derivatives effectively switch on this critical defense pathway. nih.govnih.gov Label-free quantitative proteome bioinformatics and qRT-PCR confirmation studies have verified that the phenylpropanoid biosynthesis pathway is indeed induced by compound A16 in response to TMV, strengthening the antiviral state of the plant. frontiersin.org This activation contributes to the establishment of systemic acquired resistance, providing broad-spectrum and long-lasting protection. nih.gov
Future Research Trajectories and Academic Prospects for 6 4 Phenylpiperazin 1 Yl Pyridin 3 Amine Research
Exploration of Novel Synthetic Pathways for Enhanced Yield and Sustainability
The synthesis of N-arylpiperazine derivatives, including 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, typically relies on established methods such as the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient heteroaromatics. mdpi.com Future research will likely focus on optimizing these pathways to improve efficiency, yield, and environmental sustainability.
Key areas of exploration include:
Catalyst Development: Investigating novel palladium, copper, or other transition metal catalysts to enhance reaction kinetics and reduce catalyst loading, thereby minimizing costs and metal contamination in the final product.
Green Chemistry Approaches: Implementing principles of green chemistry by exploring alternative, less hazardous solvent systems, reducing energy consumption through microwave-assisted synthesis, and designing one-pot or tandem reactions to minimize intermediate isolation steps. researchgate.net
Flow Chemistry: Adapting synthetic routes to continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch synthesis.
These advancements aim to make the synthesis of this compound and its derivatives more economically viable and environmentally friendly for both academic research and potential industrial production.
Advanced Structure-Activity Relationship Studies and Rational Drug Design Strategies for Improved Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to transforming a lead compound into a potent and selective drug candidate. For this compound, future research will systematically modify its core structure to probe interactions with biological targets. mdpi.com
Rational drug design strategies will focus on three main structural components:
The Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions can modulate lipophilicity, electronic properties, and steric interactions, potentially improving target binding affinity and selectivity. mdpi.com
The Piperazine (B1678402) Linker: Altering the piperazine ring or replacing it with other cyclic amines can impact the compound's conformational flexibility and pharmacokinetic properties.
The insights gained from these SAR studies will guide the rational design of next-generation analogs with optimized pharmacological profiles.
| Modification Site | Example Substituent/Change | Potential Impact on Activity | Rationale |
|---|---|---|---|
| Phenyl Ring (Para-position) | -F, -Cl, -CF3 | Increased potency/selectivity | Halogen substitutions can enhance binding through specific interactions and alter electronic properties. mdpi.com |
| Pyridine (B92270) Ring (Position 5) | -CH3, -OCH3 | Modulated target affinity | Altering hydrogen bond donor/acceptor patterns can fine-tune target engagement. |
| Piperazine Ring | Conformational constraint (e.g., bridging) | Improved selectivity and reduced off-target effects | Reducing flexibility can lock the molecule in a bioactive conformation. |
| Amino Group (Position 3) | Acylation or Alkylation | Altered solubility and metabolic stability | Modification of the primary amine can influence pharmacokinetic properties. |
Elucidation of Additional Biological Targets and Multi-Targeting Approaches for Complex Diseases
Derivatives of phenylpiperazine and pyridine are known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes like kinases. researchgate.netmdpi.com A key future direction is the comprehensive biological profiling of this compound to uncover novel therapeutic targets. This can be achieved through techniques such as phenotypic screening, chemical proteomics, and affinity-based target identification.
Furthermore, the scaffold is well-suited for developing multi-target ligands, an increasingly important strategy for treating complex multifactorial diseases like cancer, neurodegenerative disorders, and metabolic syndrome. nih.govnih.gov By rationally designing analogs that can modulate multiple disease-relevant targets simultaneously, researchers may develop more effective therapies with potentially lower risks of drug resistance. For instance, analogs could be designed to inhibit both a specific kinase and a cell surface receptor involved in a cancer signaling pathway.
Development of Advanced Computational Models for Predictive Activity and Interaction Profiles
Computational chemistry plays a crucial role in modern drug discovery by accelerating the design-synthesize-test cycle. Future research will leverage advanced computational models to better predict the behavior of this compound and its derivatives.
Key computational approaches will include:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the physicochemical properties of analogs with their biological activities, enabling the prediction of potency for novel, unsynthesized compounds. nih.gov
Molecular Docking and Simulation: Using molecular docking to predict the binding modes of analogs within the active sites of various potential protein targets. Subsequent molecular dynamics (MD) simulations can provide insights into the stability of these interactions and the conformational changes involved. nih.gov
Pharmacophore Modeling: Creating pharmacophore models based on known active compounds to identify the essential structural features required for biological activity, which can then be used to screen virtual libraries for new hits.
ADME/Tox Prediction: Employing in silico models to predict absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties, helping to prioritize compounds with favorable drug-like characteristics for synthesis and further testing.
These predictive models will reduce the reliance on costly and time-consuming experimental screening, allowing researchers to focus on the most promising candidates.
Preclinical Investigations of Lead Analogs for Specific Therapeutic Applications
Once potent and selective lead analogs of this compound are identified through SAR and computational studies, the next critical phase is rigorous preclinical investigation. nih.govnih.gov This stage aims to evaluate the therapeutic potential and establish a preliminary safety profile of the candidate compounds before they can be considered for human trials.
The preclinical pipeline would involve a series of structured in vitro and in vivo studies, as outlined in the table below.
| Study Phase | Objective | Example Assays/Models |
|---|---|---|
| In Vitro Pharmacology | Confirm on-target potency and selectivity | Enzyme inhibition assays, receptor binding assays, cell-based functional assays. |
| Pharmacokinetics (PK) | Determine ADME properties (Absorption, Distribution, Metabolism, Excretion) | In vitro metabolic stability (microsomes, hepatocytes), Caco-2 permeability, plasma protein binding, in vivo PK studies in rodents. nih.gov |
| In Vivo Efficacy | Evaluate therapeutic effect in a disease model | Animal models relevant to the identified therapeutic area (e.g., xenograft models for cancer, neurobehavioral models for CNS disorders). nih.gov |
| Preliminary Safety/Toxicity | Identify potential liabilities | In vitro cytotoxicity assays, hERG channel block assessment, preliminary in vivo tolerability studies in rodents. |
Successful navigation of these preclinical hurdles would provide the necessary data to support the advancement of a lead analog derived from the this compound scaffold into formal clinical development for a specific disease indication.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine, and what critical reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between pyridine derivatives and phenylpiperazine precursors. Key steps include:
- Coupling Reactions : Use cesium carbonate as a base and copper(I) bromide as a catalyst for Buchwald-Hartwig amination (e.g., for analogous pyridine-piperazine systems) .
- Solvent and Temperature : Optimize polar aprotic solvents (e.g., DMSO) at 35–60°C to balance reaction kinetics and side-product formation .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (0–100%) to isolate the product .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure of this compound?
- Methodological Answer :
- H NMR : Identify aromatic protons in the pyridine ring (δ 6.5–8.5 ppm) and piperazine N–CH groups (δ 2.5–3.5 ppm). Integration ratios should match expected substituents .
- HRMS : Confirm molecular weight (calculated for CHN: 254.15 g/mol) with high-resolution ESI-MS .
Q. What preliminary biological assays are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- In vitro receptor binding : Screen against serotonin (5-HT) and dopamine (D) receptors due to structural similarity to piperazine-based psychotropics .
- Cytotoxicity assays : Use MTT or resazurin-based protocols on leukemia cell lines (e.g., K562) to assess antineoplastic activity, as seen in triazine-piperidine analogs .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or methyl substitution) on the phenylpiperazine moiety affect binding affinity and selectivity?
- Methodological Answer :
- Comparative SAR : Synthesize analogs like 6-(4-(4-Fluorophenyl)piperazin-1-yl)pyridin-3-amine and compare receptor binding profiles via radioligand assays. Fluorination often enhances metabolic stability and CNS penetration .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with 5-HT receptors. Methyl groups may increase hydrophobic interactions but reduce solubility .
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Meta-analysis : Compare datasets from analogs like 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride (antipsychotic activity) and triazine-piperidine derivatives (antileukemic activity). Note substituent effects (e.g., electron-withdrawing groups reduce basicity) .
- 3D-QSAR Modeling : Develop models to predict activity cliffs caused by minor structural changes, as demonstrated for triazine derivatives .
Q. How can isotopic labeling (e.g., deuterium) be applied to study the metabolic stability of this compound?
- Methodological Answer :
- Deuterated Synthesis : Replace hydrogen atoms at metabolically vulnerable positions (e.g., benzylic or amine sites) with deuterium via catalytic deuteration or deuterated reagents .
- LC-MS/MS Analysis : Track deuterated vs. non-deuterated metabolites in hepatocyte incubations to identify oxidative pathways .
Q. What computational methods predict the collision cross-section (CCS) of this compound for ion mobility spectrometry (IMS) applications?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
